Benzyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate
Overview
Description
Benzyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate is a chemical compound with the CAS Number: 864063-55-8 . It has a molecular weight of 289.37 and its IUPAC name is benzyl 4-(hydroxymethyl)bicyclo[2.2.2]octan-1-ylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H23NO3/c19-13-16-6-9-17(10-7-16,11-8-16)18-15(20)21-12-14-4-2-1-3-5-14/h1-5,19H,6-13H2,(H,18,20) . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 289.37 . It’s recommended to be stored at room temperature .Scientific Research Applications
Synthesis and Structural Analysis :
- Rose et al. (2003) described the preparation of 1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-oxoethyl]-4-methyl-2,6,7-trioxa-bicyclo[2.2.2]octane, showcasing the synthesis process and structural aspects of related compounds (Rose et al., 2003).
- Christensen et al. (2011) used single crystal X-ray diffraction for the stereochemical assignment of substituted 2-Aminobicyclo[3.1.0]hexane and 2-Aminobicyclo[5.1.0]octane derivatives, highlighting the importance of crystallography in understanding these molecules' structures (Christensen et al., 2011).
Chemical Properties and Reactions :
- Roberts and Moreland (1953) investigated the electrical effects of substituent groups in saturated systems, focusing on the reactivities of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids and esters, contributing to understanding the chemical behavior of these compounds (Roberts & Moreland, 1953).
- Luo et al. (2008) conducted a carbohydrate-templated asymmetric Diels-Alder reactions of masked ortho-benzoquinones for synthesizing chiral bicyclo[2.2.2]oct-5-en-2-ones, demonstrating advanced synthetic methodologies for derivatives of bicyclo[2.2.2]octane compounds (Luo et al., 2008).
Pharmaceutical Applications :
- Hřebabecký et al. (2009) synthesized novel racemic carbocyclic nucleoside analogues derived from 4,8-dioxatricyclo[4.2.1.03,7]nonane-9-methanol and 4-oxatricyclo[4.3.1.03,7]decane-10-methanol, compounds with activity against Coxsackie viruses, suggesting potential antiviral applications for these compounds (Hřebabecký et al., 2009).
Material Science Applications :
- Gray and Kelly (1981) discussed the liquid crystal properties of 4-n-Alkyl- and 4-n-Alkoxy-phenyl 4-n-Alkylbicyclo(2.2.2)octane-1-carboxylates, indicating the utility of these compounds in liquid crystal technologies (Gray & Kelly, 1981).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and taking off contaminated clothing and washing it before reuse .
Properties
IUPAC Name |
benzyl N-[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c19-13-16-6-9-17(10-7-16,11-8-16)18-15(20)21-12-14-4-2-1-3-5-14/h1-5,19H,6-13H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHNPGBXLRTQAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CO)NC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70631047 | |
Record name | Benzyl [4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70631047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864063-55-8 | |
Record name | Benzyl [4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70631047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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